2-Bromo-2-methylpropanoyl azide
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Overview
Description
2-Bromo-2-methylpropanoyl azide is an organic compound with the molecular formula C4H6BrN3O It is a derivative of 2-bromo-2-methylpropanoic acid, where the carboxyl group is replaced by an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methylpropanoyl azide typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition of the azide group. The general reaction scheme is as follows:
2-Bromo-2-methylpropanoyl bromide+Sodium azide→2-Bromo-2-methylpropanoyl azide+Sodium bromide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropanoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles such as amines to form amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Staudinger reaction, to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Amides: Formed by substitution reactions with amines.
Amines: Formed by reduction of the azide group.
Heterocycles: Formed by cycloaddition reactions.
Scientific Research Applications
2-Bromo-2-methylpropanoyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can undergo further reactions.
Bioconjugation: Employed in the labeling of biomolecules due to its ability to react with nucleophiles under mild conditions.
Material Science: Used in the preparation of advanced materials with specific properties, such as hydrogels and nanocomposites.
Mechanism of Action
The mechanism of action of 2-bromo-2-methylpropanoyl azide involves the reactivity of the azide group. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanoic acid: The parent compound from which 2-bromo-2-methylpropanoyl azide is derived.
2-Bromo-2-methylpropanoyl bromide: The bromide derivative used in the synthesis of the azide.
2-Bromo-2-methylpropanamide: Another derivative with an amide group instead of an azide.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its parent compound and other derivatives. The azide group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
874881-82-0 |
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Molecular Formula |
C4H6BrN3O |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoyl azide |
InChI |
InChI=1S/C4H6BrN3O/c1-4(2,5)3(9)7-8-6/h1-2H3 |
InChI Key |
PCXHGXXHOGHVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
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